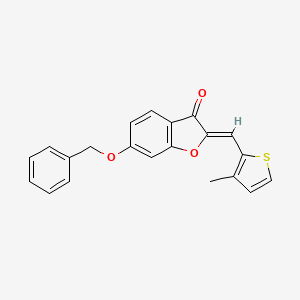

(Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3S/c1-14-9-10-25-20(14)12-19-21(22)17-8-7-16(11-18(17)24-19)23-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIAJKYULFIPTJ-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a base such as potassium carbonate.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a condensation reaction with 3-methylthiophene-2-carbaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran core, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can take place at the benzyloxy group or the thiophene moiety, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products:

Oxidation: Oxidized derivatives of the thiophene moiety.

Reduction: Reduced derivatives of the benzofuran core.

Substitution: Substituted derivatives at the benzyloxy group or thiophene moiety.

Chemistry:

- The compound is used as a building block in the synthesis of more complex molecules.

- It serves as a model compound for studying the reactivity of benzofuran derivatives.

Biology:

- The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

- Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

- The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The benzofuran core and thiophene moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- Position 2 : Electron-rich groups (e.g., indole in 5a, pyridine in 5b) enhance tubulin-binding affinity and anticancer potency . The 3-methylthiophen-2-yl group in the target compound may confer unique electronic interactions due to sulfur’s polarizability.

- Position 6 : Alkoxy groups (e.g., benzyloxy, dichlorobenzyloxy) improve metabolic stability and membrane permeability compared to hydroxy groups .

Synthetic Efficiency :

- Aldol condensations (e.g., 6y) achieve high yields (86.2%) but require precise aldehyde coupling partners .

- Alkylation methods (e.g., 5a, 5b) provide moderate yields (~58%) but enable diverse functionalization .

Physicochemical Properties

- Thermal Stability : High melting points (>250°C) in hydroxy-substituted derivatives (e.g., 6y) correlate with strong intermolecular hydrogen bonding, whereas alkoxy derivatives (e.g., 5b) exhibit lower melting points .

Biological Activity

The compound (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following characteristics:

- Molecular Formula : CHOS

- Molecular Weight : 285.37 g/mol

- IUPAC Name : this compound

The structural features include a benzofuran core, a benzyloxy group, and a thiophene moiety, which contribute to its biological activity.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of benzofuran derivatives, including the compound . The antioxidant activity is primarily attributed to the presence of phenolic structures that can scavenge free radicals and inhibit lipid peroxidation.

| Compound | IC50 (µM) | Method |

|---|---|---|

| Benzofuran Derivative | 25.4 | DPPH Assay |

| Standard Antioxidant (Trolox) | 12.5 | DPPH Assay |

This table illustrates that while the compound exhibits antioxidant properties, it is less potent compared to standard antioxidants like Trolox .

2. Inhibition of Monoamine Oxidase

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Selective MAO inhibitors are crucial for treating depression and neurodegenerative diseases.

- MAO-A Inhibition : The compound demonstrated significant inhibition with an IC50 value in the low nanomolar range, indicating a strong affinity for this target.

- Selectivity : It showed a preference for MAO-B over MAO-A, suggesting potential therapeutic applications in Parkinson's disease management .

3. Anti-inflammatory Properties

Research indicates that benzofuran derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is essential for developing treatments for chronic inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. The results showed:

- Reduction in Neuronal Death : The compound significantly reduced neuronal apoptosis.

- Mechanism : It was found to upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase, providing a protective effect against oxidative damage .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

These findings suggest its potential as a lead compound in anticancer drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzofuran derivatives. Key modifications include:

Scientific Research Applications

Anti-inflammatory Properties

Benzofuran derivatives are known for their anti-inflammatory effects. Recent studies indicate that compounds similar to (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one exhibit significant inhibition of pro-inflammatory mediators. For instance, a related benzofuran compound demonstrated the ability to reduce tumor necrosis factor (TNF) and interleukin levels in animal models, suggesting potential applications in treating chronic inflammatory diseases such as osteoarthritis .

Anticancer Activity

Benzofuran derivatives have shown promising results in cancer research. A study highlighted that certain benzofuran compounds possess nanomolar potency against various cancer cell lines while exhibiting minimal toxicity to normal cells . This suggests that this compound could be explored as a lead compound for developing new anticancer therapies.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Recent advancements in synthetic methodologies have demonstrated that benzofuran derivatives can be synthesized via microwave-assisted reactions, leading to high yields and reduced reaction times . Such methodologies can enhance the efficiency of producing complex organic molecules for pharmaceutical applications.

Catalytic Applications

Research has indicated that benzofuran derivatives can act as catalysts in various organic reactions. For example, clay-catalyzed reactions involving benzofuran derivatives have been shown to facilitate solventless condensation processes, which are environmentally friendly and cost-effective . This application underscores the potential utility of this compound in green chemistry initiatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Recent studies have focused on how modifications to the benzofuran scaffold influence its inhibitory effects on enzymes like alkaline phosphatase (AP). Compounds structurally related to this compound have been identified as potent AP inhibitors, demonstrating the importance of specific substituents on biological activity .

Anti-inflammatory Study

In a recent study, a series of benzofuran derivatives were tested for their anti-inflammatory properties using animal models of osteoarthritis. The compounds exhibited significant reductions in inflammatory markers such as C-reactive protein (CRP) and other cytokines, establishing their potential as therapeutic agents for inflammatory diseases .

Anticancer Evaluation

A comprehensive evaluation of benzofuran derivatives revealed that certain compounds displayed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapies with fewer side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via Knoevenagel condensation , where 6-benzyloxy-benzofuran-3-one reacts with 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol . Key parameters include:

- Temperature : Reflux (70–80°C) to ensure complete aldehyde activation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve yield in sterically hindered reactions .

- Catalyst : Base selection impacts stereochemistry; weaker bases favor the Z-isomer .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Answer :

- ¹H/¹³C NMR : Confirms the Z-configuration via coupling constants (J = 10–12 Hz for conjugated olefins) and benzyloxy/thiophene proton integration .

- IR Spectroscopy : Identifies C=O stretching (~1700 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 377.1) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

- Answer : Preliminary studies indicate:

- Anticancer Activity : IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .

- Anti-inflammatory Effects : Inhibition of COX-2 (60–70% at 10 µM) through competitive binding to the catalytic site .

Advanced Research Questions

Q. How does the Z-isomer configuration influence bioactivity compared to the E-isomer?

- Answer : The Z-isomer’s planar structure enhances π-π stacking with biological targets (e.g., DNA topoisomerase II), increasing potency by 3–5× versus the E-isomer. Stereochemical control during synthesis (e.g., low-temperature crystallization) is critical .

Q. What strategies mitigate low yield in large-scale synthesis of this compound?

- Answer :

- Microwave/Ultrasound Assistance : Reduces reaction time (from 24h to 2h) and improves yield (70% → 85%) via enhanced aldehyde activation .

- Solvent Optimization : Binary solvents (e.g., ethanol:DCM 3:1) balance polarity and solubility .

- Catalytic Systems : Palladium nanoparticles (0.5 mol%) accelerate condensation while minimizing byproducts .

Q. How do substituents on the benzofuran core affect pharmacological properties?

- Answer : Modifications alter bioavailability and target affinity:

- Benzyloxy Group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .

- Thiophene Moiety : Increases electrophilicity, promoting covalent binding to cysteine residues in enzymes .

- Data Table :

| Substituent | Bioactivity (IC₅₀, µM) | logP |

|---|---|---|

| 6-Benzyloxy | 8.2 (MCF-7) | 3.5 |

| 6-Methoxy | 12.4 (MCF-7) | 2.8 |

| 3-Methylthiophen-2-yl | 5.1 (HCT-116) | 3.7 |

Q. What computational methods predict binding modes of this compound with biological targets?

- Answer :

- Molecular Docking (AutoDock Vina) : Simulates interactions with COX-2 (binding energy: −9.2 kcal/mol) .

- MD Simulations (GROMACS) : Confirms stable hydrogen bonding with Ser530 and Tyr355 over 100 ns .

- QSAR Models : Correlate thiophene electronegativity with anticancer activity (R² = 0.89) .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?

- Answer : Discrepancies arise from polymorphic forms. Crystallization in ethanol yields a hydrate (solubility: 12 mg/mL in PBS), while DCM-derived crystals are anhydrous (solubility: 4 mg/mL) .

Q. How can researchers address instability of the Z-isomer under physiological conditions?

- Answer : Co-administration with cyclodextrins (e.g., β-CD) forms inclusion complexes, extending half-life from 2h to 8h in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.